5-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate is a complex organic molecule with potential applications in various scientific fields. This compound features a dibenzo[b,e][1,4]diazepine core, which is a bicyclic structure containing nitrogen atoms, making it a significant candidate for pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate typically involves multiple steps:
Formation of the Dibenzo[b,e][1,4]diazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzo[b,e][1,4]diazepine core.
Introduction of the Dimethyl and Oxo Groups: The dimethyl groups are introduced via alkylation reactions, while the oxo group is typically introduced through oxidation reactions.
Attachment of the Ethoxyphenyl Acetate Moiety: This step involves esterification reactions where the ethoxyphenyl acetate group is attached to the dibenzo[b,e][1,4]diazepine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of dibenzo[b,e][1,4]diazepine derivatives.
Biology
Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its dibenzo[b,e][1,4]diazepine core is similar to structures found in some psychoactive drugs, suggesting possible applications in treating neurological disorders.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 5-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]diazepine: The parent structure of the compound, lacking the additional functional groups.
Clozapine: A well-known antipsychotic drug with a similar dibenzo[b,e][1,4]diazepine core.
Quetiapine: Another antipsychotic with structural similarities.
Uniqueness
The uniqueness of 5-(3,3-dimethyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)-2-ethoxyphenyl acetate lies in its specific functional groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable subject for research and development.
Properties
Molecular Formula |
C25H28N2O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[5-(9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-6-yl)-2-ethoxyphenyl] acetate |
InChI |
InChI=1S/C25H28N2O4/c1-5-30-21-11-10-16(12-22(21)31-15(2)28)24-23-19(13-25(3,4)14-20(23)29)26-17-8-6-7-9-18(17)27-24/h6-12,24,26-27H,5,13-14H2,1-4H3 |
InChI Key |
RRDZBKRAUYEJSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.